2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid” is a chemical compound with the empirical formula C18H24BrNO4 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(N(CC1)CCC1C2=CC(CC(O)=O)=CC=C2)OC(C)(C)C
. This indicates that the compound contains a piperidine ring, a bromophenyl group, a tert-butoxycarbonyl group, and an acetic acid group .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chiral Molecules
Asymmetric synthesis is a crucial area of research in the development of chiral molecules, which are vital in pharmaceuticals and agrochemicals. The compound , with its tert-butoxycarbonyl (Boc) protected piperidine moiety and bromophenyl group, could be used in the synthesis of enantiomerically pure compounds. For instance, asymmetric syntheses of related piperidine derivatives have been explored, providing insights into methodologies that could apply to the synthesis and application of our compound of interest (Xue et al., 2002).
Advanced Building Blocks in Organic Synthesis
Compounds featuring piperidine rings and bromophenyl groups serve as versatile intermediates in the synthesis of complex organic molecules. These building blocks are instrumental in constructing molecules with potential biological activity or for studying reaction mechanisms. Research into asymmetric methyl groups and the synthesis of chiral molecules highlights the importance of such intermediates in organic synthesis (Lüthy et al., 1969).
Potential in Medicinal Chemistry
The structural features of the compound suggest potential applications in medicinal chemistry, especially in the design and synthesis of new drugs. For example, the bromophenyl group and piperidine ring are common motifs in molecules with significant biological activities. Research on the synthesis of new compounds with anticipated biological activities demonstrates the potential utility of such intermediates in discovering new therapeutic agents (Kandeel, 2006).
Mecanismo De Acción
Target of Action
It is known that the compound is used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound, being a semi-flexible linker in PROTAC development, plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule . The flexibility of the linker can impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
Instead, it facilitates the degradation of target proteins via the ubiquitin-proteasome system . The specific pathways affected would depend on the target protein being degraded.
Pharmacokinetics
The optimization of drug-like properties is one of the considerations in the design of protacs .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can lead to various molecular and cellular effects depending on the function of the degraded protein .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of the target protein and E3 ligase, the cellular environment, and the physicochemical properties of the compound itself .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLGWUYQJKBYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.